molecular formula C14H17N5O B6124091 Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- CAS No. 626216-01-1

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]-

Cat. No.: B6124091
CAS No.: 626216-01-1
M. Wt: 271.32 g/mol
InChI Key: NIZJMTHXLYNWKY-UHFFFAOYSA-N
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Description

The compound Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- is a ketone derivative featuring two distinct substituents:

  • 4-(1H-Tetrazol-1-yl)phenyl: A phenyl ring substituted at the para position with a tetrazole group, a heterocycle known for its bioisosteric equivalence to carboxylic acids and metabolic stability enhancement .

This combination positions the compound as a candidate for pharmaceutical research, particularly in targeting receptors or enzymes where nitrogen-rich heterocycles play a critical role.

Properties

IUPAC Name

azepan-1-yl-[4-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(18-9-3-1-2-4-10-18)12-5-7-13(8-6-12)19-11-15-16-17-19/h5-8,11H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZJMTHXLYNWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901174069
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626216-01-1
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626216-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901174069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- typically involves multi-step organic reactions. One common approach is to start with the preparation of the hexahydro-1H-azepin-1-yl intermediate, which can be synthesized from hexamethyleneimine through a series of reactions involving amination and cyclization . The 4-(1H-tetrazol-1-yl)phenyl group can be introduced via a tetrazole formation reaction, which involves the reaction of an appropriate phenyl precursor with sodium azide and ammonium chloride under acidic conditions . The final step involves the coupling of the two intermediates under controlled conditions to form the desired methanone compound.

Industrial Production Methods

Industrial production of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The tetrazole moiety is also known to interact with metal ions, which can influence the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azepane and Tetrazole Moieties

Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone
  • Substituents : Pyrrolidin-1-yl (five-membered ring) and 3-(1H-tetrazol-1-yl)phenyl.
  • Molecular Weight : 413.445 g/mol .
3-Amino-1-(1-methylethyl)-1H-pyrazol-4-ylmethanone
  • Substituents: Azepan-1-yl and a pyrazole group with an amino and isopropyl moiety.
  • Key Features: The amino group introduces hydrogen-bonding capacity, which may improve target binding affinity .
(Azepan-1-yl)[1-phenyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl]methanone
  • Substituents : Azepan-1-yl and a pyrazole ring substituted with phenyl and pyridinyl groups.

Analogues with Tetrazole-Phenyl Substituents

3-Phenyl-2-(1H-tetrazol-1-yl)ethanone
  • Structure: Tetrazole at the ortho position of a phenyl ring attached to an ethanone.
  • Activity : Demonstrates the influence of tetrazole positioning on crystallographic packing and hydrogen-bonding networks .
Compounds from
  • Examples : 2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine derivatives.
  • Biological Activity : Exhibited antimicrobial efficacy against Staphylococcus aureus and Klebsiella pneumoniae .

Methanones with Alternative Heterocycles

[4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinylmethanone
  • Substituents: Pyrrolidinyl and triazole-phenoxyphenyl groups.
  • Significance : Highlights the trade-off between tetrazole’s metabolic stability and triazole’s synthetic accessibility .

Data Table: Structural and Functional Comparison

Compound Name Substituent A Substituent B Molecular Weight Key Properties/Bioactivity Source
Methanone, (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]- Azepan-1-yl 4-Tetrazole-phenyl N/A Hypothesized enhanced flexibility Target
Pyrrolidin-1-yl[3-(1H-tetrazol-1-yl)phenyl]methanone Pyrrolidinyl 3-Tetrazole-phenyl 413.445 Higher solubility
[3-Amino-1-isopropyl-pyrazol-4-yl]azepan-1-ylmethanone Azepan-1-yl Amino-pyrazole 250.34 Hydrogen-bonding potential
2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]dihydropyridines Dihydropyridine 4-Tetrazole-phenyl ~300–350 Antimicrobial activity

Research Findings and Implications

  • Role of Tetrazole : The tetrazole group’s acidity (pKa ~4.9) enhances solubility in physiological pH ranges, while its bioisosteric nature mimics carboxylate groups in receptor binding .
  • Impact of Azepane vs.
  • Antimicrobial Potential: While the target compound’s activity remains untested, structurally related tetrazole-phenyl derivatives exhibit notable antimicrobial effects, suggesting a promising avenue for further study .

Biological Activity

Methanone, specifically the compound known as (hexahydro-1H-azepin-1-yl)[4-(1H-tetrazol-1-yl)phenyl]-, is a chemical entity that has garnered attention for its potential biological activities. This compound features a complex structure that includes a hexahydroazepine moiety and a tetrazole ring, which are both known to contribute to various pharmacological effects.

Chemical Structure and Properties

The molecular formula of the compound is C14H17N5OC_{14}H_{17}N_{5}O. It possesses a unique structural configuration that may influence its interactions with biological targets. The presence of the tetrazole ring is notable as it has been linked to enhanced biological activity in various contexts.

1. Antioxidant Activity

Recent studies have indicated that compounds featuring tetrazole rings exhibit significant antioxidant properties. For instance, derivatives of tetrazole have shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in the context of neuroprotection and anti-inflammatory effects.

2. Antimicrobial Activity

Research has demonstrated that methanone derivatives can exhibit antimicrobial properties. A study evaluating various derivatives found that certain compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

3. Xanthine Oxidase Inhibition

A related compound with structural similarities to methanone has been evaluated for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The inhibition was quantified with an IC50IC_{50} value of 0.312 μM, suggesting that modifications to the methanone structure could yield potent XO inhibitors .

Case Study 1: Antioxidant Evaluation

In a controlled study, researchers synthesized several analogs of methanone and assessed their antioxidant capabilities using the DPPH assay. Results indicated that certain analogs demonstrated up to 70% inhibition of DPPH radical formation at concentrations as low as 10 µM, highlighting their potential for therapeutic applications in oxidative stress-related disorders.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted against Staphylococcus aureus and Escherichia coli. Compounds derived from methanone exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating moderate antibacterial activity. The study suggested that further optimization could enhance efficacy against resistant strains.

Research Findings

Activity Findings Reference
AntioxidantUp to 70% DPPH inhibition at 10 µM
AntimicrobialMICs between 15-30 µg/mL against S. aureus and E. coli
Xanthine Oxidase InhibitionIC50=0.312μMIC_{50}=0.312\,\mu M

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